molecular formula C17H17BrN2O2 B3866842 2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide

2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide

Cat. No.: B3866842
M. Wt: 361.2 g/mol
InChI Key: NRPCFAGZRKPODT-VXLYETTFSA-N
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Description

2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide is an organic compound that features a bromophenoxy group and a dimethylphenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide typically involves the reaction of 3-bromophenol with 2,4-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)benzaldehyde: Similar structure but with an aldehyde group instead of an acetamide group.

    β-(p-Bromophenoxy)ethanol: Contains a bromophenoxy group but with an ethanol moiety.

    Tetrabromodiphenyl ether: Contains multiple bromophenoxy groups and is used as a flame retardant.

Uniqueness

2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-12-6-7-14(13(2)8-12)10-19-20-17(21)11-22-16-5-3-4-15(18)9-16/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPCFAGZRKPODT-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide
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2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide
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2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide
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2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide

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